molecular formula C21H22ClN3O3S2 B2811977 4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 905678-94-6

4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2811977
CAS RN: 905678-94-6
M. Wt: 464
InChI Key: WTLQGJSXAAFUSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps . The reaction conditions and yields are as follows:

  • DMSO, K2CO3, Refluxed with 1- (2-chloro ethyl) piperidine at 80 °C for 8–10 h, yield: 80–92% .

Scientific Research Applications

Electrophilic Intramolecular Cyclization

The synthesis of benzamide derivatives, including those with azepan-1-ylsulfonyl groups, often involves electrophilic intramolecular cyclization. This process is crucial for creating complex heterocyclic structures that have potential applications in pharmaceuticals. For example, cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides has led to the formation of tetrahydro-thieno[3,2-b]azepin-5-ones, demonstrating the synthetic versatility of these methods for generating bioactive molecules (Danilyuk et al., 2016).

Anticancer Evaluation

Several studies have focused on the design and synthesis of benzamide derivatives for evaluating their anticancer activity. The synthesis of substituted benzamides and their evaluation against various cancer cell lines highlights the potential therapeutic applications of these compounds. The structure-activity relationship (SAR) studies help in understanding the molecular basis of their anticancer activity, paving the way for the development of new anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Agents

The synthesis of thiazole and oxazole substituted benzothiazole derivatives has been explored for their antimicrobial and antifungal activities. These studies are essential for the development of new classes of antimicrobial agents to combat resistant strains of bacteria and fungi. The exploration of different substituents on the benzamide core structure aims to enhance the antimicrobial efficacy of these compounds (Kumar & Singh, 2020).

Synthesis of Heterocyclic Compounds

Research into the synthesis of new heterocyclic compounds using benzamide derivatives as precursors has been conducted. These compounds, such as thiazolidinones and azepines, have potential applications in drug discovery due to their diverse biological activities. The methods employed for the synthesis of these heterocycles involve innovative cyclization and condensation reactions, contributing to the field of heterocyclic chemistry (Mesropyan et al., 2005).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-14-17(22)10-11-18-19(14)23-21(29-18)24-20(26)15-6-8-16(9-7-15)30(27,28)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLQGJSXAAFUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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